molecular formula C10H19N B13763420 Ethylamine, 2-(2-cyclopentenyl)-N,N,1-trimethyl- CAS No. 67238-66-8

Ethylamine, 2-(2-cyclopentenyl)-N,N,1-trimethyl-

Cat. No.: B13763420
CAS No.: 67238-66-8
M. Wt: 153.26 g/mol
InChI Key: RRBUJMKAFHUPIE-UHFFFAOYSA-N
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Description

Ethylamine, 2-(2-cyclopentenyl)-N,N,1-trimethyl- is a tertiary amine characterized by a cyclopentenyl substituent at the second carbon of the ethylamine backbone, with additional methyl groups at the nitrogen (N,N-dimethyl) and the first carbon (1-methyl).

Key structural features include:

  • Cyclopentenyl group: A five-membered unsaturated ring contributing to increased lipophilicity compared to saturated cycloalkyl or aryl substituents.

Synthetic routes for analogous compounds (e.g., cycloheptyl-substituted ethylamines) involve reductive amination or coupling reactions using agents like CDI (1,1'-carbonyldiimidazole) and methylamine, followed by reduction with LiAlH4 .

Properties

CAS No.

67238-66-8

Molecular Formula

C10H19N

Molecular Weight

153.26 g/mol

IUPAC Name

1-cyclopent-2-en-1-yl-N,N-dimethylpropan-2-amine

InChI

InChI=1S/C10H19N/c1-9(11(2)3)8-10-6-4-5-7-10/h4,6,9-10H,5,7-8H2,1-3H3

InChI Key

RRBUJMKAFHUPIE-UHFFFAOYSA-N

Canonical SMILES

CC(CC1CCC=C1)N(C)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of ethylamine derivatives containing cycloalkenyl substituents typically involves the reduction of precursor nitriles or amines bearing aromatic or cyclic substituents under controlled conditions. Lithium-mediated reductions in the presence of primary or secondary alkylamines have been documented as a robust approach to synthesize related compounds such as 2-(1-cyclohexenyl)ethylamine, which shares structural similarity to the cyclopentenyl derivative.

Lithium Reduction in the Presence of Ethylamine

The most relevant and detailed method for synthesizing cycloalkenyl ethylamines involves the reduction of 2-phenylethylamine or analogous substrates using lithium metal powder in an excess of ethylamine, which acts both as a reagent and solvent. The reaction is conducted at low temperatures (-100 °C to -10 °C) under an inert atmosphere (argon or nitrogen) to prevent side reactions and oxidation.

Key reaction parameters:

Parameter Value/Condition
Starting material 2-Phenylethylamine or analog
Reducing agent Lithium metal powder
Alkylamine solvent Ethylamine (primary aliphatic C1-C4)
Lithium equivalents 3.8 to 4.2 mol per mol of amine
Temperature range -100 °C to -10 °C
Reaction time 6 to 14 hours
Atmosphere Inert gas (argon)

Procedure summary:

  • Ethylamine is cooled to approximately -70 °C in a three-neck flask flushed with argon.
  • 2-Phenylethylamine is added to the ethylamine solvent.
  • Lithium powder is slowly added, causing the solution to turn dark blue, indicating reduction initiation.
  • The mixture is stirred at low temperature, then gradually warmed to room temperature overnight.
  • Methanol and water are added to quench the reaction, followed by distillation to remove excess ethylamine.
  • The residue is extracted with chloroform, dried over sodium sulfate, filtered, and evaporated to yield the product.

Yield and Purity

  • The described method yields approximately 70% of the target cycloalkenyl ethylamine based on gas chromatography (GC) analysis.
  • The content of fully reduced by-products (e.g., cyclohexylethylamine) can be minimized to about 2%, which is significantly lower than previous methods that yielded around 6% by-products.

Adaptation to 2-(2-Cyclopentenyl)-N,N,1-trimethyl-

While the patent and literature primarily discuss 2-(1-cyclohexenyl)ethylamine, the methodology is adaptable to the cyclopentenyl analogue by substituting the cyclohexenyl moiety with the cyclopentenyl group. The methylation pattern (N,N,1-trimethyl substitution) can be introduced either by using suitably methylated amine precursors or by post-synthetic methylation of the amine nitrogen and adjacent carbon atom.

Alternative Approaches and Considerations

  • Direct alkylation of ethylamine with cyclopentenyl-containing alkyl halides under controlled conditions could be an alternative, although no detailed reports are available in the literature.
  • Catalytic hydrogenation methods are less favored due to difficulty in controlling partial reduction and by-product formation.
  • The use of other alkylamines (methylamine, propylamine) as solvents and reagents has been reported but ethylamine remains preferred due to optimal solubility and reactivity.

Data Table: Summary of Preparation Conditions and Outcomes

Step Conditions/Details Outcome/Notes
Starting Material 2-Phenylethylamine or analog Precursor for reduction
Solvent/Reagent Ethylamine (excess, also solvent) Primary aliphatic alkylamine, preferred choice
Reducing Agent Lithium metal powder 3.8 to 4.2 mol per mol amine
Temperature -100 °C to -10 °C Low temperature to control reaction
Reaction Time 6 to 14 hours Stirring under inert atmosphere
Quenching Methanol and water Formation of suspension, exothermic addition
Workup Distillation to remove excess ethylamine Separation of product
Extraction Chloroform extraction, drying over Na2SO4 Purification step
Yield (GC) ~70% High yield with low by-product content
By-product content ~2% fully reduced amine (cyclohexylethylamine analogue) Significantly reduced compared to older methods

Research Findings and Source Diversity

  • The primary authoritative source is the European patent EP0623586B1, which details the lithium reduction method with ethylamine solvent and provides experimental data supporting yield and purity claims.
  • PubChem entries provide molecular and structural data but lack detailed synthetic protocols.
  • Historical literature (J. Am. Chem. Soc. 1955 and 1959) supports the lithium reduction mechanism and use of alkylamines in such reductions, underscoring the method's robustness.
  • No reliable data were found on alternative synthesis routes or industrial scale-up processes for this specific compound, indicating the lithium reduction method remains the gold standard.

Chemical Reactions Analysis

Types of Reactions

1-cyclopent-2-en-1-yl-N,N-dimethylpropan-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopent-2-en-1-yl-N,N-dimethylpropan-2-one, while reduction can produce different amine derivatives .

Scientific Research Applications

1-cyclopent-2-en-1-yl-N,N-dimethylpropan-2-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-cyclopent-2-en-1-yl-N,N-dimethylpropan-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

a) Aryl-Substituted Ethylamines
  • 2-(4-Chlorophenylthio)triethylamine hydrochloride (): Features a chlorophenylthio group, enhancing electron-withdrawing effects and acidity.
  • Phenethylamine derivatives (2C-E, 2C-D) (): Contain methoxy and alkyl groups on aromatic rings, leading to psychoactive properties. The cyclopentenyl group in the target compound lacks aromaticity, likely reducing CNS activity.
b) Cycloalkyl-Substituted Ethylamines
  • 2-Cycloheptyl-N-methyl-N-(2-cycloheptyl)ethan-1-amine (): A saturated cycloheptyl group increases hydrophobicity but lacks the conjugation effects of the cyclopentenyl ring.
  • Cyclopentanemethylamine, 1-(dimethylamino)-N,N-dimethyl- (): A saturated cyclopentane ring results in lower reactivity compared to the unsaturated cyclopentenyl group, which may participate in Diels-Alder reactions.
c) Branched Alkylamines
  • N-Methyl-tert-butylamine (): A highly branched structure with tert-butyl and methyl groups, leading to significant steric hindrance. The target compound’s cyclopentenyl group provides a balance between steric bulk and conformational flexibility.

Physicochemical Properties

Property Ethylamine, 2-(2-cyclopentenyl)-N,N,1-trimethyl- 2-(4-Chlorophenylthio)triethylamine 2-Cycloheptyl-N-methyl-N-(2-cycloheptyl)ethan-1-amine N-Methyl-tert-butylamine
Molecular Weight ~183.3 g/mol (estimated) 296.25 g/mol ~267.5 g/mol 101.19 g/mol
Substituent Cyclopentenyl, N,N,1-trimethyl Chlorophenylthio, triethylamine Cycloheptyl, N-methyl tert-butyl, N-methyl
Lipophilicity High (unsaturated ring) Moderate (polar thio group) High (saturated ring) Very high (branched alkyl)
Basicity (pKa) Lower than primary amines (tertiary amine) ~8–9 (tertiary amine with electron-withdrawing group) ~9–10 (tertiary amine) ~10.6 (branched tertiary amine)

Biological Activity

Ethylamine, 2-(2-cyclopentenyl)-N,N,1-trimethyl- is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopentene ring and a trimethylated ethylamine moiety, which may influence its interaction with biological targets. Its unique structure suggests potential for various biological applications, particularly in drug development.

The biological activity of Ethylamine, 2-(2-cyclopentenyl)-N,N,1-trimethyl- is primarily attributed to its ability to interact with specific molecular targets such as receptors and enzymes. The binding affinity and selectivity towards these targets can modulate their activity, leading to various biological effects. Research indicates that the compound may influence signaling pathways involved in cell proliferation and apoptosis.

Biological Activity Overview

Research has indicated that this compound may exhibit various biological activities, including:

  • Anticancer Properties : Preliminary studies suggest potential cytotoxic effects against certain cancer cell lines. For instance, compounds with similar structures have shown significant activity against leukemia and breast cancer cell lines .
  • Antimicrobial Activity : There is ongoing investigation into the antimicrobial properties of related ethylamines, which could extend to this compound as well.

Cytotoxicity Studies

In vitro studies have demonstrated that Ethylamine, 2-(2-cyclopentenyl)-N,N,1-trimethyl- can induce apoptosis in cancer cells. For example:

  • Study on Cancer Cell Lines : A study reported that compounds similar to Ethylamine exhibited IC50 values in the micromolar range against MCF-7 (breast cancer) and U-937 (monocytic leukemia) cell lines. These findings suggest that structural modifications can enhance cytotoxicity .
CompoundCell LineIC50 (µM)Mechanism
Ethylamine derivativeMCF-70.65Induces apoptosis
Ethylamine derivativeU-9372.41Cell cycle arrest

Mechanistic Studies

Further research is needed to elucidate the precise mechanisms by which Ethylamine interacts with cellular pathways. Initial findings indicate that it may affect mitochondrial function and caspase activation, leading to programmed cell death in malignancies .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for synthesizing 2-(2-cyclopentenyl)-N,N,1-trimethylethylamine, and what experimental parameters influence yield?

  • Methodological Answer : The compound can be synthesized via alkylation of a primary ethylamine precursor with a cyclopentenyl halide, followed by N-methylation. Key parameters include:

  • Temperature : Optimal alkylation occurs at 60–80°C in anhydrous THF or DMF .
  • Catalysts : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves reaction efficiency .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or distillation under reduced pressure is recommended .

Q. How can spectroscopic techniques (NMR, HRMS) confirm the structure and purity of this compound?

  • Methodological Answer :

  • <sup>1</sup>H NMR : Look for characteristic signals: cyclopentenyl protons (δ 5.6–6.0 ppm, multiplet), N-methyl groups (δ 2.2–2.4 ppm, singlet), and ethylamine backbone (δ 1.8–2.0 ppm, triplet) .
  • <sup>13</sup>C NMR : Cyclopentenyl carbons (δ 120–140 ppm), quaternary carbons adjacent to nitrogen (δ 45–55 ppm) .
  • HRMS : Calculate exact mass (C10H19N, [M+H]<sup>+</sup> = 154.1596) and compare with experimental data .

Advanced Research Questions

Q. What strategies resolve contradictions in regioselectivity during cyclopentenyl moiety functionalization?

  • Methodological Answer :

  • Computational modeling : Use DFT calculations to predict electron density distribution on the cyclopentenyl ring, identifying reactive sites .
  • Steric effects : Introduce bulky protecting groups (e.g., tert-butyl) to direct alkylation to less hindered positions .
  • Empirical validation : Compare reaction outcomes under varying solvents (polar vs. nonpolar) to assess kinetic vs. thermodynamic control .

Q. How does the compound’s stability under acidic/basic conditions impact its application in pharmacological studies?

  • Methodological Answer :

  • Acidic conditions : Protonation of the amine group increases solubility but may lead to cyclopentenyl ring opening at pH < 3. Monitor via HPLC .
  • Basic conditions : Dealkylation or β-elimination risks at pH > 10. Stabilize using buffered solutions (pH 7–8) with antioxidants like BHT .
  • Biological assays : Use phosphate-buffered saline (PBS) at neutral pH for in vitro testing to mimic physiological conditions .

Q. What computational approaches predict the compound’s interaction with serotonin receptors (e.g., 5-HT2C)?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina with receptor crystal structures (PDB ID: 6BQG) to map binding affinity .
  • MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories in GROMACS .
  • Pharmacophore modeling : Identify critical features (e.g., amine distance to aromatic rings) using Schrödinger Suite .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported reaction yields for N-methylation steps?

  • Methodological Answer :

  • Source validation : Cross-reference synthetic protocols from peer-reviewed journals (e.g., ) vs. less reliable sources.
  • Parameter audit : Ensure consistent reporting of solvent purity, catalyst loading, and reaction time .
  • Reproducibility tests : Replicate high-yield conditions (e.g., 24-hour reflux in methanol with NaBH4) and compare with alternative methods .

Experimental Design Tables

Parameter Optimized Condition Impact on Yield Reference
Alkylation Temperature70°C in THFMaximizes cyclopentenyl coupling
Methylation AgentCH3I (2 eq.)Completes N-methylation
Purification MethodSilica gel (70–230 mesh)Achieves >95% purity

Key Considerations for Researchers

  • Avoid unreliable sources : Prioritize data from PubChem, EPA DSSTox, and peer-reviewed synthesis protocols (e.g., ) over commercial catalogs .
  • Advanced applications : Explore functionalization of the cyclopentenyl ring for drug discovery (e.g., dopamine receptor analogs) .

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